molecular formula C21H26N2O3 B3742224 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3742224
M. Wt: 354.4 g/mol
InChI Key: QCLUDDKDURJTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMPP and belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential application in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

DMPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors in the brain and activates them. This leads to an increase in the levels of serotonin in the brain, which is known to have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood and behavior. DMPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of DMPP is that it has a high affinity for serotonin receptors, making it a potent agonist. However, one of the limitations of DMPP is that it has poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DMPP. One potential direction is to study the effects of DMPP on other neurotransmitter systems, such as the glutamate system. Another potential direction is to study the long-term effects of DMPP on the brain and behavior. Additionally, the development of more water-soluble forms of DMPP could lead to its use in clinical trials for the treatment of neurological disorders.

Scientific Research Applications

DMPP has been studied for its potential application in the treatment of various neurological disorders. Studies have shown that DMPP has anxiolytic and antidepressant properties. It has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-8-9-19(17(2)14-16)26-15-21(24)23-12-10-22(11-13-23)18-6-4-5-7-20(18)25-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLUDDKDURJTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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